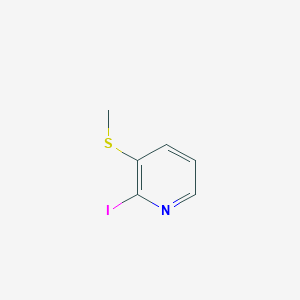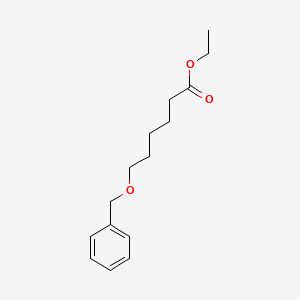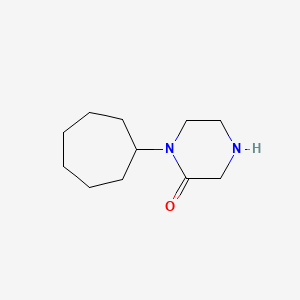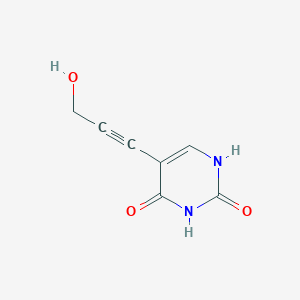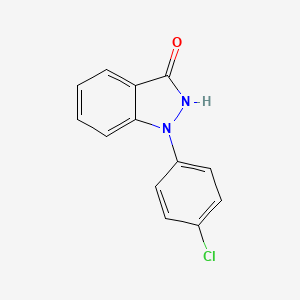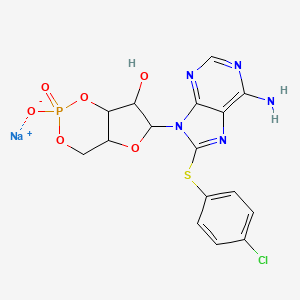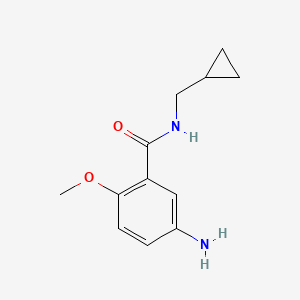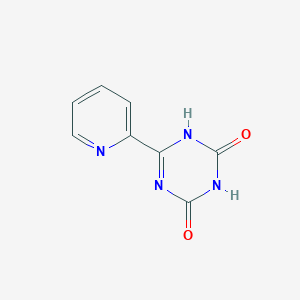
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains both pyridine and triazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione typically involves the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide. The reaction is carried out in 2-methoxyethanol under nitrogen protection and reflux conditions for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine or pyridine derivatives .
科学研究应用
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s structural similarity to nucleic bases makes it a candidate for studying interactions with biological molecules and potential antiviral or antitumor activities[][3].
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the triazine and pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes, making the compound useful in catalysis and potential therapeutic applications .
相似化合物的比较
Similar Compounds
2,4,6-tris(4-pyridyl)-1,3,5-triazine: This compound also contains a triazine ring with pyridine substituents and is used in coordination chemistry and materials science.
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Similar in structure, this compound is used as a reagent in the colorimetric determination of iron and forms coordination complexes with various metals.
Uniqueness
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure allows it to form distinct complexes and exhibit different reactivity compared to other similar compounds.
属性
分子式 |
C8H6N4O2 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4H,(H2,10,11,12,13,14) |
InChI 键 |
UZEMPDYVCUWBGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



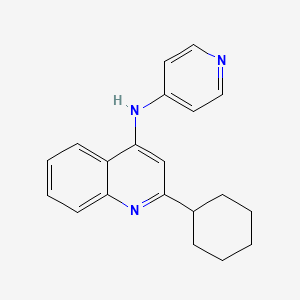
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
